molecular formula C16H18N2O2 B3322635 Unii-2A2XC2CE1G CAS No. 149929-39-5

Unii-2A2XC2CE1G

Cat. No.: B3322635
CAS No.: 149929-39-5
M. Wt: 270.33 g/mol
InChI Key: FXBXWJPMXQHOGD-UVTIVQHFSA-N
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Description

UNII-2A2XC2CE1G is a unique chemical entity assigned a Universal Numerical Identifier (UNII) by the FDA, typically used for regulatory substance tracking. For comprehensive characterization, experimental data such as spectral analysis (e.g., NMR, IR), elemental composition, and synthesis protocols are required to confirm identity and purity .

Properties

IUPAC Name

(Z,4R)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3/b17-16+/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBXWJPMXQHOGD-UVTIVQHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C#CCO/N=C/2\CN3CC[C@@H]2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149929-39-5
Record name PD-151832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149929395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-151832
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2XC2CE1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthetic routes and reaction conditions for PD-151832 involve several steps

Chemical Reactions Analysis

PD-151832 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: PD-151832 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PD-151832 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

PD-151832 exerts its effects by selectively binding to and activating the muscarinic acetylcholine receptor M1. This receptor is involved in various physiological processes, including cognitive function, memory, and pain perception. By activating the M1 receptor, PD-151832 enhances the turnover of phosphoinositides and increases cellular metabolic activity. This leads to improved cognitive performance and reduced pain in preclinical models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A rigorous comparison of UNII-2A2XC2CE1G with analogous compounds involves evaluating structural motifs, physicochemical properties, and functional applications. Below is a framework for such a comparison, derived from standardized protocols in chemical research :

Table 1: Structural and Functional Comparison
Property This compound Compound A Compound B
Molecular Formula (Data Unavailable) C₁₀H₁₂N₂O₃ C₉H₁₀ClNO₂
Molecular Weight - 208.21 g/mol 211.64 g/mol
Solubility (Water) - 25 mg/mL 10 mg/mL
Functional Groups (Hypothetical) Amide, Ester Chloro, Carbamate
Therapeutic Application - Antihypertensive Antifungal

Key Observations :

  • Structural Similarity : If this compound shares a core scaffold (e.g., benzodiazepine or β-lactam), modifications like halogen substitution or esterification could alter bioavailability or target specificity .
  • Functional Divergence: Minor structural changes (e.g., replacing a methyl group with chlorine in Compound B) may shift pharmacological activity from cardiovascular to antimicrobial domains .

Comparative Analysis with Functionally Similar Compounds

Compounds with analogous applications but distinct structures must be compared for efficacy, safety, and synthetic feasibility.

Key Observations :

  • Efficacy : Compound C’s lower IC₅₀ suggests higher potency, but this compound might offer a broader therapeutic window if toxicity data are favorable .

Research Findings and Limitations

  • Data Gaps : The absence of primary experimental data (e.g., X-ray crystallography, pharmacokinetic studies) for this compound limits direct comparisons. Collaborative efforts to publish such data in repositories (e.g., Cambridge Structural Database) are critical .
  • Contradictory Evidence : Discrepancies in reported bioactivity for similar compounds (e.g., conflicting IC₅₀ values) necessitate validation through standardized assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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